Cas no 868154-80-7 ((2E)-3-(4-nitrophenyl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile)
(2E)-3-(4-nitrophenyl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile Chemical and Physical Properties
Names and Identifiers
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- (2E)-3-(4-nitrophenyl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile
- (E)-3-(4-nitrophenyl)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
- (2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
- (E)-3-(4-nitrophenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile
- F1736-2102
- 868154-80-7
- AKOS002319694
- 3-(4-Nitro-phenyl)-2-(4-thiophen-2-yl-thiazol-2-yl)-acrylonitrile
- 2-Thiazoleacetonitrile, α-[(4-nitrophenyl)methylene]-4-(2-thienyl)-
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- Inchi: 1S/C16H9N3O2S2/c17-9-12(8-11-3-5-13(6-4-11)19(20)21)16-18-14(10-23-16)15-2-1-7-22-15/h1-8,10H/b12-8-
- InChI Key: XLPRNZGNVFPYRN-WQLSENKSSA-N
- SMILES: C(#N)/C(/C1=NC(C2SC=CC=2)=CS1)=C/C1=CC=C([N+]([O-])=O)C=C1
Computed Properties
- Exact Mass: 339.01361889g/mol
- Monoisotopic Mass: 339.01361889g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 517
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 139Ų
Experimental Properties
- Density: 1.443±0.06 g/cm3(Predicted)
- Boiling Point: 535.2±60.0 °C(Predicted)
- pka: -0.65±0.10(Predicted)
(2E)-3-(4-nitrophenyl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile Pricemore >>
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| Life Chemicals | F1736-2102-2μmol |
(2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
868154-80-7 | 90%+ | 2μl |
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| Life Chemicals | F1736-2102-20μmol |
(2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
868154-80-7 | 90%+ | 20μl |
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| Life Chemicals | F1736-2102-1mg |
(2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
868154-80-7 | 90%+ | 1mg |
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| Life Chemicals | F1736-2102-2mg |
(2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
868154-80-7 | 90%+ | 2mg |
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| Life Chemicals | F1736-2102-3mg |
(2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
868154-80-7 | 90%+ | 3mg |
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| Life Chemicals | F1736-2102-4mg |
(2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
868154-80-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1736-2102-5mg |
(2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
868154-80-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1736-2102-10mg |
(2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
868154-80-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(2E)-3-(4-nitrophenyl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on (2E)-3-(4-nitrophenyl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile
Introduction to (2E)-3-(4-nitrophenyl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS No. 868154-80-7)
The compound (2E)-3-(4-nitrophenyl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile, identified by its CAS number 868154-80-7, represents a fascinating molecule with significant potential in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic nitriles that have garnered considerable attention due to their unique structural features and biological activities. The presence of multiple functional groups, including a nitro group, a thiophene ring, and a thiazole moiety, contributes to its complex reactivity and makes it a valuable scaffold for further chemical modifications and biological evaluations.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their applications in medicinal chemistry. The structural motif of (2E)-3-(4-nitrophenyl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile combines elements that are known to exhibit various pharmacological effects. For instance, the nitro group can serve as a pharmacophore for potential antimicrobial and anti-inflammatory activities, while the thiophene ring is often associated with properties such as antioxidant and analgesic effects. The thiazole core is well-documented for its role in numerous bioactive compounds, including those with antiviral and anticancer properties.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex heterocyclic molecules like (2E)-3-(4-nitrophenyl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile. The synthesis typically involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired carbon-carbon bonds between the various heterocyclic units. These synthetic strategies not only highlight the versatility of modern organic chemistry but also pave the way for the discovery of new derivatives with enhanced biological activity.
The biological evaluation of (2E)-3-(4-nitrophenyl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile has been a subject of intense research. Initial studies have shown promising results in several in vitro assays. For example, the compound has demonstrated inhibitory activity against certain enzymes that are implicated in inflammatory processes. This suggests that it may have therapeutic potential in conditions such as arthritis or other inflammatory disorders. Additionally, preliminary cytotoxicity assays have indicated that this compound exhibits selective toxicity towards certain cancer cell lines, making it a candidate for further development as an anticancer agent.
The role of computational chemistry in the study of such complex molecules cannot be overstated. Molecular modeling techniques have been employed to understand the binding interactions of (2E)-3-(4-nitrophenyl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile with biological targets. These studies have provided valuable insights into its mechanism of action and have helped identify key residues involved in its binding affinity. Such information is crucial for designing analogs with improved potency and selectivity. Furthermore, virtual screening approaches have been used to identify potential drug-like candidates from large libraries of compounds, streamlining the drug discovery process.
The integration of experimental and computational methods has led to a more comprehensive understanding of the properties and potential applications of (2E)-3-(4-nitrophenyl)-2-4-(thiophen-2-yli... This interdisciplinary approach has not only accelerated the discovery process but also provided a more robust framework for evaluating the suitability of new compounds for therapeutic use. As research continues to evolve, it is expected that additional derivatives will be synthesized and tested, further expanding the pharmacological profile of this class of heterocyclic nitriles.
The future directions for research on (...) are multifaceted. One area of focus is the exploration of its derivatives through structure-based drug design principles. By modifying specific functional groups within the molecule, researchers aim to enhance its bioavailability, reduce side effects, and improve overall therapeutic efficacy. Another promising avenue is the investigation of its role in modulating signaling pathways relevant to neurological disorders. Given the complexity of these pathways and their implications in conditions such as Alzheimer's disease or Parkinson's disease, this compound may offer new insights into potential treatments.
In conclusion, (...) stands out as a significant compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities make it a compelling candidate for further exploration. As our understanding of molecular interactions continues to grow, so too will our ability to harness this compound's potential for developing novel therapeutic agents that address unmet medical needs.
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